

In Vitro Toxicological Profile of N,N-Dimethyldodecanamide: A Comparative Guide

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Compound of Interest

Compound Name: *N,N-Dimethyldodecanamide*

Cat. No.: *B1294634*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro toxicological profile of **N,N-Dimethyldodecanamide**, a widely used solvent and surfactant, in comparison to other common laboratory alternatives: Dimethyl Sulfoxide (DMSO), Sodium Dodecyl Sulfate (SDS), and Triton X-100. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate vehicles and reagents for in vitro studies, ensuring the integrity and reliability of experimental outcomes. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicological assays are provided.

Comparative Toxicological Data

The following tables summarize the available in vitro toxicological data for **N,N-Dimethyldodecanamide** and its common alternatives. It is important to note that direct in vitro cytotoxicity data (e.g., IC50 values) for **N,N-Dimethyldodecanamide** on specific cell lines is limited in publicly available literature. The data presented is derived from regulatory assessments and safety data sheets.

Table 1: Comparison of Acute Toxicity and Irritation Potential

Substance	Acute Oral LD50 (rat)	Acute Dermal LD50 (rat/rabbit)	Skin Irritation (in vitro/in vivo)	Eye Irritation (in vitro/in vivo)
N,N-Dimethyldodecanamide	1770 mg/kg (surrogate data) [1]	> 2000 mg/kg[2]	Severe Irritant[1][3]	Corrosive/Severe Irritant[1][3]
Dimethyl Sulfoxide (DMSO)	~14,500 mg/kg	~40,000 mg/kg	Generally non-irritating at low concentrations (<10%)	Mild to moderate irritant
Sodium Dodecyl Sulfate (SDS)	1288 mg/kg	> 2000 mg/kg	Irritant	Severe Irritant/Risk of serious eye damage
Triton X-100	1800 mg/kg	> 3000 mg/kg	Mild to moderate irritant	Severe Irritant

Table 2: Comparison of Genotoxicity

Substance	Ames Test (Bacterial Reverse Mutation)	In Vitro Micronucleus Test (Clastogenicity)	Other Genotoxicity Data
N,N-Dimethyldodecanamide	Negative[1][4]	Negative[1][4]	No structural alerts for mutagenicity from DEREK Nexus analysis.[1]
Dimethyl Sulfoxide (DMSO)	Generally considered non-mutagenic	Generally considered non-clastogenic	Some studies report potential for DNA damage at high concentrations.
Sodium Dodecyl Sulfate (SDS)	Generally considered non-mutagenic	Negative	
Triton X-100	Negative[5]	A study on a novel irrigant containing Triton X-100 showed no genotoxicity.[6]	

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below. These protocols are based on established guidelines and common laboratory practices.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*. [7][8]

Principle: Histidine auxotrophic strains of *S. typhimurium* are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reversion of the mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Protocol Outline:

- **Strain Selection:** Use multiple strains to detect different types of mutations (e.g., TA98, TA100, TA1535, TA1537).
- **Metabolic Activation:** Prepare an S9 fraction from the liver of rats induced with a polychlorinated biphenyl mixture (Aroclor 1254) to mimic mammalian metabolism.
- **Exposure:**
 - In separate tubes, mix the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer control.
 - Positive and negative controls must be included.
- **Plating:** Pour the mixture onto minimal glucose agar plates (histidine-deficient medium).
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Test

This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of micronuclei in binucleated cells. The cells are then harvested, fixed, and stained.

Protocol Outline:

- **Cell Culture:** Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

- **Exposure:** Treat the cells with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours followed by a recovery period, or a continuous 24-hour treatment).
- **Cytokinesis Block:** Add cytochalasin B to the culture medium to arrest cytokinesis.
- **Harvesting and Staining:**
 - Harvest the cells by trypsinization or centrifugation.
 - Treat with a hypotonic solution, fix, and drop onto microscope slides.
 - Stain with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange).
- **Analysis:** Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test method provides an in vitro means of assessing the skin irritation potential of a substance by using a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

Principle: The test substance is applied topically to the surface of the RhE tissue. Skin irritation is assessed by the relative mean viability of the treated tissues compared to negative controls, typically measured by the MTT assay.

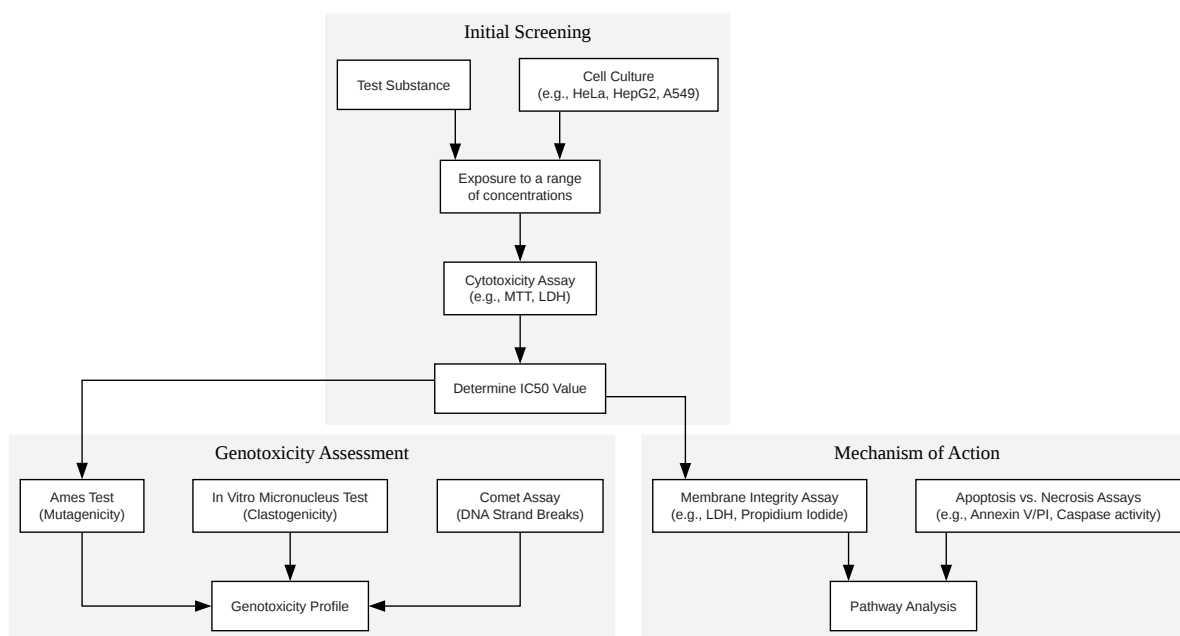
Protocol Outline:

- **Tissue Culture:** Use commercially available RhE models (e.g., EpiDerm™, EPISKIN™).
- **Application of Test Substance:** Apply a defined amount of the test substance (liquid or solid) uniformly onto the tissue surface.

- Exposure and Incubation: Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
- Rinsing: After the exposure period, thoroughly rinse the test substance from the tissue surface.
- MTT Assay:
 - Transfer the tissues to a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
 - Incubate for approximately 3 hours. The viable cells will reduce the yellow MTT to a purple formazan.
 - Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
- Measurement: Measure the optical density of the extracted formazan using a spectrophotometer.
- Calculation of Viability: Calculate the percentage of viability relative to the negative control. A viability below a certain threshold (e.g., 50%) classifies the substance as an irritant.^[9]

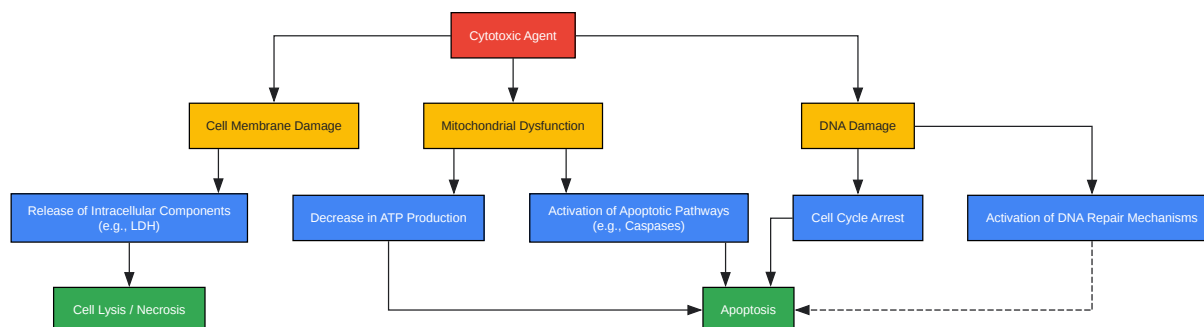
Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to in vitro toxicology.



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Caption: Experimental workflow for in vitro toxicological assessment.



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Caption: General signaling pathways affected by cytotoxic compounds.

Triton X-100	High	Negative	High
SDS	High	Generally Negative	High
DMSO	Low	Generally Negative	Low
N,N-Dimethyldodecanamide	Moderate	Negative	Severe
	Cytotoxicity		
Substance		Genotoxicity	
			Skin/Eye Irritation

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Caption: Comparative summary of in vitro toxicological attributes.

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